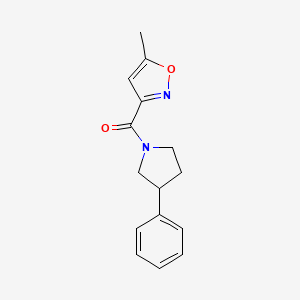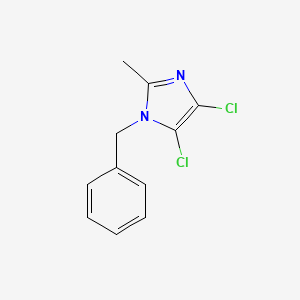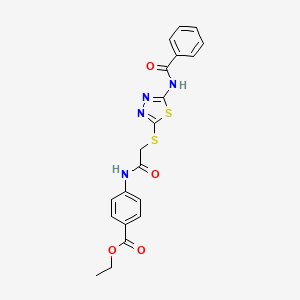
3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride” is a compound that contains a triazole ring, which is a significant heterocycle exhibiting broad biological activities . Triazole compounds are known for their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in pharmaceutical chemistry . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis
The molecular formula of “3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride” is C8H9ClN4 . The triazole ring in the compound facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, including derivatives like 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride , are known for their stability and versatility in drug design . They mimic the amide bond, allowing them to interact with biological systems effectively. This compound can be used to create novel pharmaceuticals with potential therapeutic effects against various diseases.
Organic Synthesis
The triazole ring is a valuable component in organic synthesis due to its stability and reactivity . It can act as a scaffold for building complex organic molecules, making 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride a useful reagent in the synthesis of diverse organic compounds.
Polymer Chemistry
In polymer chemistry, triazole derivatives are used to modify polymers and enhance their properties . 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride could be incorporated into polymers to improve their thermal stability, mechanical strength, or to introduce new functionalities.
Supramolecular Chemistry
The ability of triazoles to form hydrogen bonds makes them excellent candidates for use in supramolecular assemblies . 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride can be utilized to create complex structures with specific properties for advanced materials or nanotechnology applications.
Bioconjugation and Chemical Biology
Triazole derivatives are often used in bioconjugation to attach various biomolecules to one another or to surfaces . 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride can serve as a linker in the preparation of bioconjugates for diagnostic or therapeutic purposes.
Fluorescent Imaging
Due to their electronic properties, triazoles can be part of fluorescent probes . 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride might be used to develop new imaging agents that help in the visualization of biological processes at the molecular level.
Mécanisme D'action
Target of Action
The primary target of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Result of Action
The compound has shown moderate inhibitory potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance, potentially leading to various molecular and cellular effects.
Safety and Hazards
Orientations Futures
Given the broad biological activities and significant therapeutic importance of triazole compounds, there is a continuous interest in the scientific community to develop new triazole derivatives with enhanced properties and activities . Future research may focus on the synthesis of novel triazole compounds and the exploration of their potential applications in various fields such as medicinal chemistry, agrochemistry, and material chemistry .
Propriétés
IUPAC Name |
3-(2H-triazol-4-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7-3-1-2-6(4-7)8-5-10-12-11-8;;/h1-5H,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODYOQRLJMHSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2934843.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2934845.png)

![(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2934848.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)
